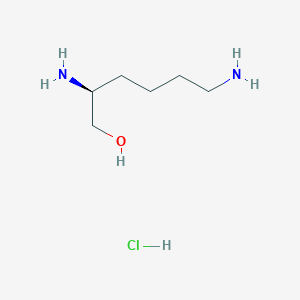
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-cyanophenyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyano-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various organic reactions, including the use of Grignard reagents or Wittig reactions to introduce the double bond.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction of the cyano group.
Free amines: from Boc deprotection.
Applications De Recherche Scientifique
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the cyano group, making it less reactive in certain contexts.
(S)-2-AMINO-5-(4-CYANOPHENYL)PENT-4-ENOICACID: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is unique due to the presence of both the Boc-protected amino group and the cyano-substituted phenyl group, which confer distinct reactivity and stability properties.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(E,2S)-5-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)6-4-5-12-7-9-13(11-18)10-8-12/h4-5,7-10,14H,6H2,1-3H3,(H,19,22)(H,20,21)/b5-4+/t14-/m0/s1 |
Clé InChI |
CATKGOPTFNVPFW-NNTXTVRGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C#N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
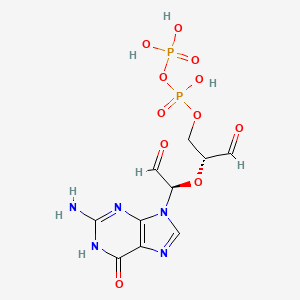
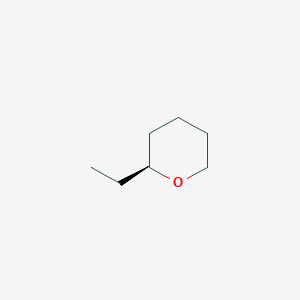
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
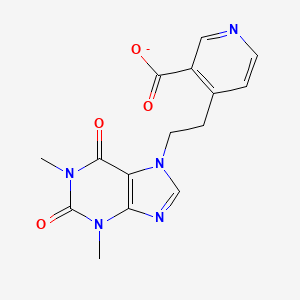
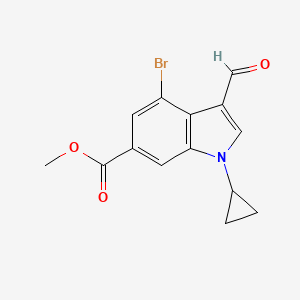

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
